molecular formula C20H34NO2P B2498803 2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate CAS No. 357387-35-0

2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate

Cat. No.: B2498803
CAS No.: 357387-35-0
M. Wt: 351.471
InChI Key: NIUIUSQEYIIYEC-UHFFFAOYSA-N
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Description

2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate is a complex organic compound with a unique structure that includes a cyclohexyl ring, an isobutyl group, and a phenylphosphonamidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the subsequent introduction of the isobutyl and phenylphosphonamidate groups. Common reagents used in these reactions include diisopropylamine, phenylphosphonic dichloride, and isobutylamine. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control of reaction conditions and efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s high purity .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

2-isopropyl-5-methylcyclohexyl N-isobutyl-P-phenylphosphonamidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34NO2P/c1-15(2)14-21-24(22,18-9-7-6-8-10-18)23-20-13-17(5)11-12-19(20)16(3)4/h6-10,15-17,19-20H,11-14H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUIUSQEYIIYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)NCC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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